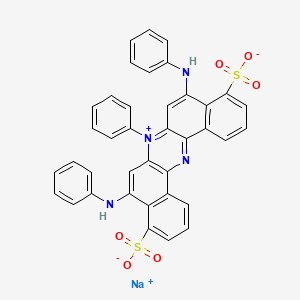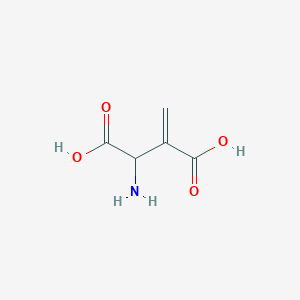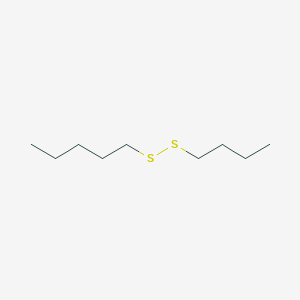
n-Butyl n-pentyl disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl n-pentyl disulphide is an organic compound with the molecular formula C₉H₂₀S₂ and a molecular weight of 192.385 g/mol . It is also known by other names such as n-Amyl n-butyl disulfide, Disulfide, butyl pentyl, and 5,6-Dithiaundecane . This compound is characterized by the presence of a disulfide bond (–S–S–) linking two alkyl groups, specifically n-butyl and n-pentyl groups.
Métodos De Preparación
The synthesis of n-Butyl n-pentyl disulphide can be achieved through various methods. One common synthetic route involves the reaction of n-butyl thiol with n-pentyl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions and yields the desired disulfide compound . Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
n-Butyl n-pentyl disulphide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
n-Butyl n-pentyl disulphide has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: The compound is used in studies related to protein folding and stability, as disulfide bonds play a crucial role in the structural integrity of proteins.
Medicine: Research on disulfide compounds like this compound contributes to the development of therapeutic agents targeting disulfide bonds in proteins.
Mecanismo De Acción
The mechanism of action of n-Butyl n-pentyl disulphide involves the formation and cleavage of the disulfide bond. This bond can undergo thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and redox signaling . The molecular targets and pathways involved include thiol-containing proteins and enzymes that facilitate these exchange reactions.
Comparación Con Compuestos Similares
n-Butyl n-pentyl disulphide can be compared with other disulfide compounds such as:
n-Butyl n-butyl disulfide: Similar structure but with two n-butyl groups.
n-Pentyl n-pentyl disulfide: Similar structure but with two n-pentyl groups.
n-Butyl n-hexyl disulfide: Similar structure but with n-butyl and n-hexyl groups.
The uniqueness of this compound lies in its specific alkyl group combination, which can influence its reactivity and applications .
Propiedades
Número CAS |
72437-52-6 |
|---|---|
Fórmula molecular |
C9H20S2 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
1-(butyldisulfanyl)pentane |
InChI |
InChI=1S/C9H20S2/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3 |
Clave InChI |
KIBWKQMJVBZNFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSSCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


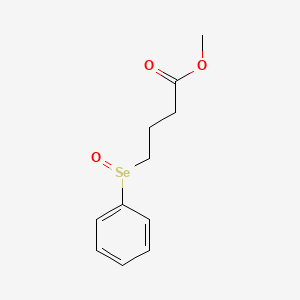
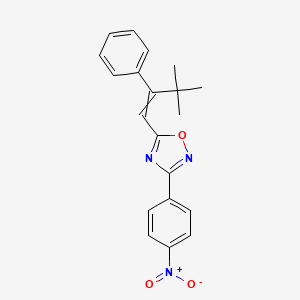
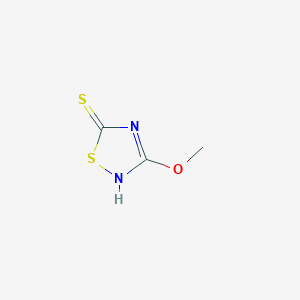
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
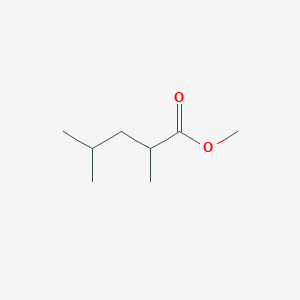
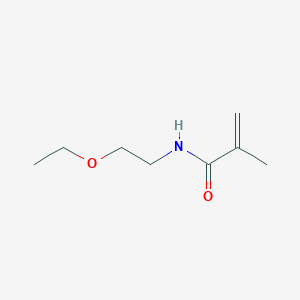
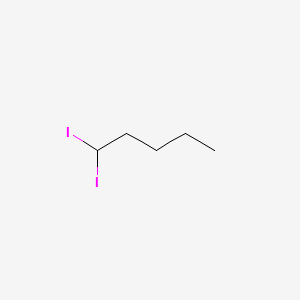
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
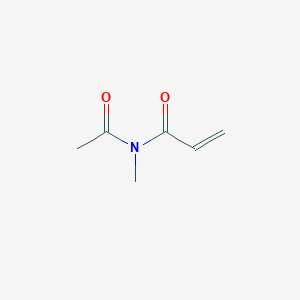

![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
